Fa-Gly-Oh

Description

Overview of Furanacryloyl Peptides and Peptidomimetics in Biochemical Sciences

Furanacryloyl peptides and peptidomimetics are synthetic molecules designed to mimic the structure and function of natural peptides while often possessing enhanced properties such as increased stability or altered biological activity. In biochemical sciences, they are frequently employed as substrates or inhibitors in enzyme assays, particularly for proteases and peptidases. The furanacryloyl group typically serves as a chromophore, allowing for continuous spectrophotometric monitoring of enzymatic reactions as the substrate is cleaved. This provides a convenient and sensitive method for determining enzyme kinetics and screening for inhibitors. For instance, furanacryloyl-L-phenylalanyl-glycyl-glycine (FAPGG) is a widely used substrate for measuring the activity of angiotensin-converting enzyme (ACE). nih.govresearchgate.net Peptidomimetics, in general, are designed to overcome limitations of natural peptides, such as susceptibility to enzymatic degradation and poor bioavailability, making them attractive candidates for drug discovery and biochemical tools. nih.govfrontiersin.orgfrontiersin.org

Historical Context of Furanacryloyl Moiety Integration in Peptide Research

The integration of the furanacryloyl moiety into peptide research has historical roots in the development of sensitive enzymatic assays. Early methods for measuring enzyme activity often lacked the real-time monitoring capabilities that spectrophotometric assays provide. The introduction of chromogenic substrates, like those incorporating the furanacryloyl group, revolutionized enzyme kinetics studies by allowing continuous measurement of product formation or substrate depletion by monitoring changes in absorbance. The furanacryloyl group's distinct absorbance spectrum in the UV-Vis range makes it a suitable reporter group for such applications. Studies dating back several decades demonstrate the use of furanacryloyl-modified peptides to characterize the activity of various enzymes, including carboxypeptidases. acs.orgpnas.org Furthermore, furanacryloylglycine itself has been identified as a urinary metabolite of furfural, highlighting its presence and potential relevance in biological systems and contributing to the understanding of metabolic pathways involving furan (B31954) derivatives. nih.gov

Research Paradigms Utilizing Fa-Gly-Oh Analogs

This compound analogs, which are derivatives of Furanacryloyl-Glycine, are utilized in several research paradigms. A primary application is in the development and optimization of enzyme activity assays. By modifying the peptide sequence attached to the furanacryloyl-glycine core, researchers can create substrates specific to particular enzymes. For example, furanacryloyl-phenylalanyl-glycyl-glycine (FAPGG), an analog of this compound with additional amino acids, is widely used to quantify ACE activity. nih.govresearchgate.net The hydrolysis of FAPGG by ACE results in a decrease in absorbance at 340 nm, allowing for continuous monitoring of the reaction. researchgate.net This principle extends to other enzymes, where this compound analogs are designed to be cleaved at specific peptide bonds, providing a spectrophotometric readout of enzyme activity. Research also explores the use of furanacryloyl dipeptides, such as FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2, to study the substrate specificity of proteases. nih.gov This demonstrates how variations in the amino acid linked to the Fa-Gly core can reveal insights into enzyme-substrate interactions.

Scope and Contemporary Relevance in Advanced Biochemical Investigations

The use of furanacryloyl-glycine derivatives remains relevant in contemporary advanced biochemical investigations. They continue to be essential tools for studying enzyme kinetics, identifying enzyme inhibitors, and understanding the mechanisms of enzymatic reactions. The ability to synthesize a wide range of furanacryloyl peptide and peptidomimetic analogs allows researchers to probe the intricacies of enzyme-substrate recognition and catalysis. This is particularly important in the context of drug discovery, where enzyme inhibitors are significant therapeutic targets. researchgate.netnih.govresearchgate.net Furthermore, the use of these chromogenic substrates facilitates high-throughput screening of potential inhibitors, accelerating the drug discovery process. The ongoing research into proteases involved in various physiological and pathological processes, such as those from bacteria, highlights the continued utility of furanacryloyl-modified peptides as investigative tools. nih.govnih.gov The flexibility offered by the glycine (B1666218) residue in this compound and its analogs allows for the rational design of probes to study complex biochemical systems.

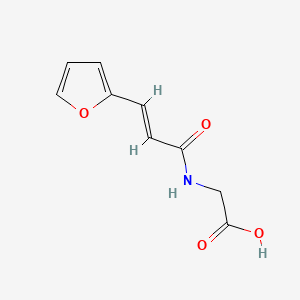

Structure

3D Structure

Propriétés

IUPAC Name |

2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(10-6-9(12)13)4-3-7-2-1-5-14-7/h1-5H,6H2,(H,10,11)(H,12,13)/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVSWKBQMAOKAX-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29243-71-8 | |

| Record name | 3-(2-Furylacryloyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029243718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies and Derivatization Strategies for Fa Gly Oh Analogs

Conventional Peptide Synthesis Techniques for Furanacryloyl-Glycine Integration

Solid-Phase Peptide Synthesis (SPPS) Protocols for Fa-Gly-Oh

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for assembling peptide chains by sequentially adding amino acid residues to a growing chain anchored on a solid support. While SPPS is widely used for the synthesis of peptides containing glycine (B1666218) and other amino acids, specific detailed protocols in the searched literature for the direct synthesis of this compound (furanacrylic acid coupled to glycine) on solid phase as the primary product were not identified. SPPS is more commonly employed for synthesizing longer peptides where Furanacryloyl-Glycine might be a part of the sequence, often introduced as a pre-formed unit or by coupling furanacrylic acid to the N-terminus of a peptide already on the resin.

Solution-Phase Synthesis Approaches for this compound Intermediates

Solution-phase synthesis offers a viable route for the preparation of this compound and its intermediates. A key step involves the coupling of furanacrylic acid with glycine or a protected glycine derivative. Research has demonstrated the successful coupling of N-3-(2-furanyl)acrylic acid with hydrochloride esters of amino acids, including glycine, in solution. ekb.eg

Several coupling methods can be employed in solution phase:

Acid Chloride Method: This method involves the formation of the acid chloride of furanacrylic acid, which is then reacted directly with the amino group of glycine ester. ekb.eg

In Situ Active Ester Method: A modified classical method utilizing coupling reagents such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester of furanacrylic acid in situ, which subsequently reacts with the glycine ester. ekb.eg

Mixed Anhydride (B1165640) Method: This approach involves the formation of a mixed anhydride from furanacrylic acid using reagents like ethyl chloroformate in the presence of a catalyst such as N-methylmorpholine, followed by reaction with the glycine ester. ekb.eg

These coupling reactions yield the corresponding furanacryloyl amino acid esters. The free acid form, this compound, can then be obtained by alkaline hydrolysis of the ester intermediates under mild conditions. ekb.eg This solution-phase strategy allows for the synthesis of furanacryloyl amino acid derivatives in good chemical yields, reported to be up to 90% for related derivatives. molaid.com

Advanced Chemical Modification of this compound Scaffolds

Beyond the basic synthesis of this compound, the molecule presents opportunities for further chemical modification, particularly at its N-terminus (though the furanacryloyl group is already present here) and C-terminus, or through the incorporation of modified amino acid units.

N-Terminal Furanacryloyl Group Introduction

For the synthesis of this compound itself, the introduction of the furanacryloyl group constitutes the formation of the amide bond between furanacrylic acid and glycine. As discussed in the solution-phase synthesis section, this is typically achieved by coupling furanacrylic acid (or an activated form like its acid chloride) with the amino group of glycine or a glycine ester. ekb.eg In the context of synthesizing peptides that contain the Fa-Gly sequence, the furanacryloyl group is introduced at the N-terminus of the peptide chain. This can be done by coupling furanacrylic acid to the free N-terminal amino group of a peptide using standard peptide coupling reagents, similar to the methods used in solution-phase synthesis of this compound intermediates. The furanacryloyl group has been successfully introduced at the N-terminus of peptides like Phe-Gly-Gly (FGG) to form FAPGG. ctdbase.orgrsu.lvgla.ac.uk

C-Terminal Derivatization and Amidation Strategies

The C-terminal carboxylic acid group of this compound provides a handle for various derivatizations. A common modification for carboxylic acids in peptide chemistry is amidation, which replaces the hydroxyl group with an amino group, forming a primary, secondary, or tertiary amide. Amidation of the C-terminus can influence the compound's charge, solubility, and interaction with biological targets.

Research has shown that furanacryloyl amino acid derivatives with a free carboxylic acid can be further coupled with amine-containing compounds to form amides. For instance, furanacryloyl amino acid derivatives have been coupled with piperazine (B1678402) derivatives. ekb.eg This demonstrates the feasibility of C-terminal amidation of furanacryloyl amino acid scaffolds. General peptide synthesis techniques for C-terminal amidation, which involve activating the carboxylic acid and reacting it with an amine, can be applied to this compound. google.comresearchgate.net

Incorporation of Non-Canonical Amino Acids into this compound Sequences

Incorporating non-canonical amino acids into peptide sequences is a strategy used to modify their properties, such as increasing stability or altering biological activity. srce.hrscience.gov For a simple structure like this compound, incorporating a non-canonical amino acid could involve replacing the glycine residue with a non-canonical alpha-amino acid during synthesis, or extending the structure by coupling a non-canonical amino acid to the C-terminus of the glycine residue.

Lipophilic Derivatization for Enhanced Biological Applications

Information specifically detailing lipophilic derivatization strategies applied to this compound for the purpose of enhancing its biological applications was not found within the consulted sources.

Purification and Characterization Techniques for Synthesized this compound Compounds

Characterization of this compound and its derivatives commonly involves analytical techniques to confirm their identity and purity. For derivatives, characterization methods mentioned include mass spectrometry (MS) and fluorometry.

Enzymatic Interaction Studies with Fa Gly Oh Derivatives

Substrate Specificity Profiling of Proteases with Fa-Gly-Oh Substrates

Proteases, enzymes that catalyze the hydrolysis of peptide bonds, exhibit varying degrees of specificity towards their substrates. Formylglycine-containing peptides, particularly those with an N-terminal modification like the 3-(2-furyl)acryloyl (FA) group, have served as valuable tools for characterizing protease specificity and activity.

The rate and efficiency of hydrolysis of formylglycine derivatives by proteases are influenced by the amino acid composition of the substrate. Research on a neutral protease from Bacillus brevis demonstrated the hydrolysis of dipeptide substrates FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2. The hydrolysis rate was found to be dependent on the hydrophobicity of the side chain at the P1' position (the amino acid following Gly). Specifically, FA-Gly-Phe-NH2, with the aromatic amino acid Phenylalanine (Phe) at the P1' position, was hydrolyzed at a faster rate compared to FA-Gly-Leu-NH2, which has Leucine (Leu) at this position. One study reported the hydrolysis rate of FA-Gly-Phe-NH2 to be 1.20 times higher than that of FA-Gly-Leu-NH2 for a cold-adapted and salt-tolerant protease.

| Substrate | P1' Amino Acid | Relative Hydrolysis Rate (vs. FA-Gly-Leu-NH2) |

|---|---|---|

| FA-Gly-Leu-NH2 | Leu | 1.00 |

| FA-Gly-Phe-NH2 | Phe | 1.20 |

The identity of the amino acid residues surrounding the peptide bond targeted for cleavage significantly impacts protease activity. In the context of FA-Gly-X-NH2 substrates, the amino acid at the P1' position (X) plays a crucial role in determining the hydrolysis rate. The hydrophobicity and size of the side chain at this position can influence how effectively the substrate fits into the enzyme's active site, thereby affecting the efficiency of bond cleavage. For example, a protease unable to degrade FA-Gly-Val-NH2 suggests selectivity for amino acids at the P1' position.

Protease specificity is often dictated by the interactions between the substrate residues and the enzyme's binding pocket. For proteases that cleave FA-Gly-X-NH2 substrates, the presence of a hydrophobic pocket in the active site has been suggested, accommodating the side chain of the amino acid at the P1' position. The depth and characteristics of this pocket influence which amino acid side chains are preferred, explaining the observed differences in hydrolysis rates for substrates with different P1' residues like Leu and Phe. Beyond protease substrates, formylglycine itself is a critical catalytic residue in the active site of enzymes like sulfatases, where it participates in substrate binding and the catalytic mechanism.

Investigation of Carboxypeptidase Activity Using this compound Substrates

Carboxypeptidases are exopeptidases that cleave a single amino acid residue from the C-terminus of proteins and peptides. Their substrate specificity is primarily determined by the nature of the C-terminal residue and, to some extent, the penultimate residue.

Carboxypeptidase Y (CPD-Y) is a well-characterized serine carboxypeptidase known to hydrolyze peptide bonds at the C-terminus of peptides and proteins. It generally requires a free carboxyl group at the C-terminus of the substrate for hydrolysis. While CPD-Y can act on N-blocked dipeptides in transpeptidation reactions, involving the exchange of the C-terminal residue, direct evidence from the performed literature searches regarding the hydrolytic properties of Carboxypeptidase Y specifically utilizing N-Formylglycine ("this compound") or its derivatives like FA-Gly-X-NH2 as substrates for hydrolysis at the C-terminus was not found. The typical substrates for CPY hydrolysis are peptides with an unblocked C-terminal amino acid, and its activity can be influenced by the amino acid at the P1 and P1' positions. The available literature primarily discusses formylglycine as a catalytic residue within other enzyme classes, such as sulfatases, rather than as a substrate for carboxypeptidases.

Effects of C-Terminal Carboxylate on Ester Hydrolysis

Studies involving carboxypeptidase Y (CPD-Y) have explored the influence of a C-terminal carboxylate group on the hydrolysis of ester substrates. Comparison of substrates with and without a C-terminal carboxylate group has revealed significant differences in the energetics of hydrolysis. For instance, with a substrate pair containing a C-terminal carboxylate, such as FA-Phe-Gly-OH and FA-Phe-OGly-OH, the difference in transition state activation energy (ΔΔGT⧧) for hydrolysis was found to be -0.084 kJ mol-1 for the wild-type enzyme. In contrast, for a pair without this moiety, like FA-Phe-NHEt and FA-Phe-OEt, the ΔΔGT⧧ was -31.0 kJ mol-1. This suggests that the presence of a C-terminal carboxylate group can significantly impact the energy required for ester bond hydrolysis by CPD-Y acs.org.

Further research using a mutant CPD-Y enzyme (E65A+E145A) demonstrated that C-terminal interactions are considerably more crucial for the hydrolysis of peptide substrates compared to ester substrates. With the E65A+E145A mutant and a substrate pair containing a C-terminal carboxylate group (FA-Phe-Gly-OH and FA-Phe-OGly-OH), the ΔΔGT⧧ was -18.9 kJ mol-1, a notable difference compared to the wild-type enzyme's -0.084 kJ mol-1 acs.org.

The pH dependence of catalytic parameters for CPD-Y-catalyzed hydrolysis of substrates like FA-Phe-OGly-OH (a charged ester substrate) and FA-Phe-Ala-OH (a peptide substrate) has also been examined. For FA-Phe-OGly-OH with wild-type CPD-Y, the pH dependence of catalytic parameters aligns with a model that accounts for the enzyme's inability to accommodate the substrate when both the C-terminal carboxylate and Glu145 are deprotonated acs.org.

Quantitative data from these studies highlight the impact of the C-terminal carboxylate on hydrolysis rates. For the E65A+E145A mutant, the kcat/KM value for FA-Phe-OGly-OH was 4500 min-1 mM-1, significantly higher than the 2.2 min-1 mM-1 observed for FA-Phe-Gly-OH acs.org.

Thermolysin and Metalloprotease-Catalyzed Reactions Involving this compound

Thermolysin, a neutral metalloproteinase, has been a key enzyme in studies involving this compound derivatives, particularly furylacryloyl (FA)-peptides. These studies have explored the enzyme's substrate susceptibility, specificity, and modulation by external factors.

Thermolysin Substrate Susceptibility and Specificity

Thermolysin exhibits specificity for hydrolyzing peptide bonds containing hydrophobic amino acid residues, especially at the P1' site (the carboxylic side of the cleavage bond) oup.com, researchgate.net. Studies utilizing furylacryloyl dipeptide amides with various hydrophobic amino acids at the scissile bond have investigated this specificity researchgate.net.

One commonly used substrate in thermolysin studies is N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide (FAGLA), which is a dipeptide substrate hydrolyzed by thermolysin and other neutral proteases medchemexpress.com, oup.com. The hydrolysis of FAGLA by thermolysin can be monitored spectrophotometrically by the decrease in absorbance at 345 nm oup.com.

Activation of Thermolysin Peptidase Activity by Modulators (e.g., NaCl)

Thermolysin activity is known to be significantly enhanced in the presence of high concentrations of neutral salts, with NaCl and NaBr being among the most effective activators psu.edu, nih.gov. The activation by salts like NaCl has been observed in both the hydrolysis and synthesis of peptides catalyzed by thermolysin nih.gov, oup.com.

The increase in thermolysin activity with increasing NaCl concentration is typically described as pseudo-exponential or exponential nih.gov, oup.com, researchgate.net. At 4 M NaCl, the degree of activation can range from 11 to 17-fold, depending on the specific substrate used researchgate.net. This activation is primarily attributed to an increase in the catalytic constant (kcat), while the Michaelis constant (KM) is generally not affected by the presence of NaCl nih.gov.

The salt-induced activation is thought to involve not only the dielectric constant of the reaction medium but also interactions between ions and specific surface residues of thermolysin oup.com. High salt concentrations can also enhance the stability of thermolysin oup.com, researchgate.net.

Interaction with Cold-Adapted and Salt-Tolerant Proteases (e.g., EK4-1)

This compound derivatives, such as FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2, have also been used as substrates to characterize the activity and specificity of cold-adapted and salt-tolerant proteases, such as protease EK4-1 from Mesonia algae K4-1 nih.gov, nih.gov.

Protease EK4-1, an M4 family protease, shares similar substrate specificity with thermolysin, showing a preference for hydrolyzing peptide bonds where the P1' position is occupied by a large hydrophobic amino acid nih.gov. Studies with synthetic dipeptide substrates demonstrated that EK4-1 could effectively degrade FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2 nih.gov. The hydrolysis rate was faster with FA-Gly-Phe-NH2, which has an aromatic amino acid (Phenylalanine) at the P1' position, compared to FA-Gly-Leu-NH2 (with Leucine at P1') nih.gov.

EK4-1 exhibits high catalytic activity under neutral conditions, with an optimal pH of 8.0, and maintains activity at low temperatures, characteristic of cold-adapted enzymes nih.gov. Furthermore, EK4-1 is notable for its salt tolerance, remaining active even in 4 mol/L NaCl solution nih.gov, nih.gov.

The hydrolysis rates of FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2 by EK4-1 illustrate the enzyme's substrate preference:

| Substrate | Relative Hydrolysis Rate |

| FA-Gly-Leu-NH2 | 1.00 |

| FA-Gly-Phe-NH2 | 1.20 |

This data indicates a higher catalytic efficiency of EK4-1 towards substrates with a P1' Phenylalanine residue compared to Leucine nih.gov.

Biological Applications and Mechanistic Investigations of Fa Gly Oh in Research Models

Application in Biochemical Assays and Cellular Process Studies

Research into Fa-Gly-Oh has included its application in biochemical studies, particularly concerning its metabolic fate and interactions within cellular environments.

Investigation of Protein Interactions and Enzyme Activities

Studies have indicated that this compound is utilized in research investigating the kinetics and metabolism of drugs. biosynth.com While the specific protein interactions and enzyme activities directly involving this compound as a primary target or modulator are not extensively detailed in the examined literature, its role as a metabolite in the context of bioconjugates suggests involvement in enzymatic cleavage processes. For instance, in studies involving a daunorubicin (B1662515) bioconjugate, this compound was identified as a metabolite produced in the presence of rat liver lysosomal homogenate, indicating it can be generated through enzymatic action. nih.gov This highlights its relevance in assays aimed at understanding drug metabolism and the enzymes involved in breaking down certain conjugated molecules.

Insights into Cellular Processes and Signaling Pathways

Investigations into the biological activity of compounds where this compound is a component or metabolite have provided some insights into related cellular processes. In the context of a daunorubicin bioconjugate study, the bioconjugate (which yields this compound as a metabolite) demonstrated rapid cellular uptake in certain cancer cell lines. nih.gov Furthermore, treatment with this bioconjugate was found to interfere with multiple intracellular processes, leading to changes in the expression profile of metabolism-related proteins, molecular chaperones, and proteins involved in signaling pathways in human colon cancer cells. nih.gov While these findings relate to the bioconjugate and its metabolic products collectively, they suggest that compounds involving the this compound moiety, or this compound itself as a metabolite, can influence cellular processes and potentially impact signaling pathways indirectly through broader cellular perturbations.

Studies on Bioactivity and Biological Target Interactions

The bioactivity of this compound has been explored, particularly in the context of its formation as a metabolite and its subsequent interactions within biological systems.

Specific Interactions with Biological Targets

Direct evidence detailing specific, high-affinity interactions of isolated this compound with defined biological targets like receptors or enzymes is limited in the provided information. However, studies investigating a daunorubicin bioconjugate, which produces this compound as a metabolite, observed that a related metabolite was able to bind to DNA in vitro. nih.gov This suggests a potential for interaction with nucleic acids, although this activity is attributed to a metabolite in the context of a larger molecule and not necessarily to this compound independently.

Mimicry of Natural Biological Processes

Based on the available information, there is no explicit mention of this compound mimicking natural biological processes. Its identified roles are primarily related to drug metabolism studies and its formation as a metabolite of a synthetic bioconjugate.

Evaluation of Bioactivity in vitro and in vivo Research Models

The bioactivity of this compound has been evaluated indirectly through studies of compounds from which it is a metabolite. In research involving a daunorubicin bioconjugate, which generates this compound, in vitro cytostatic/cytotoxic effects were observed on human breast, prostate, and colon cancer cells. nih.gov Furthermore, this bioconjugate showed significant in vivo tumor growth inhibitory effects in colon carcinoma-bearing mice. nih.gov These studies demonstrate the bioactivity of the parent bioconjugate in both in vitro cellular models and in vivo animal models. While this compound is a product of the metabolism of this bioconjugate, the specific contribution of this compound itself to the observed bioactivity requires further dedicated investigation. Additionally, this compound has been used in studies to determine its metabolic profile in groups of mice, indicating its evaluation in in vivo models to understand its pharmacokinetic fate. biosynth.com

Advanced Spectroscopic and Analytical Characterization of Fa Gly Oh Derivatives

Spectrophotometric Analysis of Enzymatic Hydrolysis

Spectrophotometric analysis is a common method employed to monitor the progress of enzymatic hydrolysis reactions involving substrates that undergo a change in light absorption upon cleavage. Fa-Gly-Oh, containing a furylacryloyl moiety, is amenable to such analysis, particularly in the context of enzymes like Thermolysin which can catalyze reactions involving this compound. Assays often measure hydrolysis rates via spectrophotometry.

Measurement of Hydrolysis Rates (e.g., at 337-346 nm, 345 nm)

The rate of enzymatic hydrolysis of a substrate like this compound can be measured spectrophotometrically by monitoring the change in absorbance over time. This change in absorbance is typically associated with the release of a product that has a different extinction coefficient than the substrate at a specific wavelength. While specific data for this compound at 337-346 nm or 345 nm was not detailed in the provided snippets, these wavelengths are characteristic of the UV-Vis absorption range for chromophores like the furylacryloyl group present in this compound. Monitoring the change in absorbance at or near the maximum absorbance wavelength of either the substrate or the product allows for the continuous measurement of the reaction velocity.

Determination of Molar Absorption Differences (Δε)

The determination of molar absorption differences (Δε) between the substrate (this compound) and its hydrolysis product(s) at the chosen analytical wavelength is crucial for quantifying hydrolysis rates. Δε represents the difference in the molar extinction coefficients of the product and the substrate. This value allows for the conversion of the observed change in absorbance into the concentration of the product formed or substrate consumed over time, enabling the calculation of kinetic parameters for the enzymatic reaction.

Chromatographic Techniques for Purity and Product Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing the products generated from reactions, including enzymatic cleavage.

High-Performance Liquid Chromatography (HPLC) for Cleavage Site Definition

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of peptides and related compounds like this compound. Reverse-Phase HPLC, often utilizing C18 columns, is a standard method for separating components in a mixture based on their hydrophobicity. In the context of enzymatic hydrolysis of this compound or its derivatives, HPLC can be used to separate the substrate from the product(s). By analyzing the retention times of the separated components and comparing them to standards, the identity and purity of the compound can be confirmed. Furthermore, for derivatives of this compound that are longer peptides, HPLC coupled with appropriate detection methods can be used to identify the specific site of enzymatic cleavage by analyzing the resulting peptide fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed molecular structure of organic compounds. For this compound (C9H9NO4), NMR spectroscopy (e.g., 1H NMR, 13C NMR) provides information about the types and connectivity of atoms within the molecule. Analysis of chemical shifts, coupling patterns, and integration of signals in NMR spectra allows for the confirmation of the proposed structure, including the presence of the furan (B31954) ring, the acryloyl linker, and the glycine (B1666218) moiety. While one source mentioned a magnetic resonance profile in a different context biosynth.com, the application of standard NMR techniques is fundamental for the unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that provides information about the molecular weight of a compound and its fragmentation pattern. Characterization of this compound includes mass spectrometry (MS) for molecular weight determination. The molecular weight of this compound has been determined to be 195.17 g/mol . nih.gov MS analysis typically involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the intact compound. Furthermore, fragmentation analysis (e.g., using tandem MS) can provide structural information by breaking the molecule into smaller ions and analyzing their m/z values, which helps in confirming the connectivity and presence of specific functional groups within the this compound structure. MALDI-TOF MS has been mentioned as a characterization technique, showing a molecular ion peak at m/z 307.34 in one context, although this specific m/z might correspond to a derivative or adduct rather than the base this compound molecule (195.17 g/mol ) .

Based on the available information from the search results, specific detailed research findings, including data tables for Fourier-Transform Infrared (FT-IR) spectroscopy for functional group identification and Circular Dichroism (CD) for conformational studies of peptides containing "this compound," were not found.

"this compound," also known as 2-[3-(furan-2-yl)prop-2-enoylamino]acetic acid or Furanacryloylglycine, is a known chemical compound with CAS number 124882-74-2. chemicalregister.comnih.gov Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol . biosynth.comchemicalbook.combiosynth.comlookchem.comadvancedchemtech.com The compound contains a furan ring, an acryloyl group, and a glycine residue. chemicalregister.comnih.gov It has been mentioned in the context of drug metabolism studies and as a precursor in the synthesis of certain peptides. biosynth.comchemsrc.com

However, the search results did not yield specific spectroscopic data (FT-IR spectra, characteristic peak assignments, CD spectra, or conformational interpretations) directly related to "this compound" or peptides specifically incorporating this moiety.

Therefore, it is not possible to generate thorough, informative, and scientifically accurate content for sections 5.5 and 5.6 of the article, including detailed research findings and data tables, based solely on the information retrieved for the compound "this compound" and its related peptides within the scope of this request.

Computational and Theoretical Studies on Fa Gly Oh Interactions

Molecular Docking Simulations for Enzyme-Substrate/Inhibitor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netresearchgate.net This method is widely used to understand drug-receptor interactions and to screen for potential enzyme inhibitors. For a compound like Fa-Gly-Oh, docking simulations can elucidate how it might interact with the active site of various enzymes.

Research on ferulic acid and its derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets. For instance, docking studies have been used to predict the binding affinity of ferulic acid derivatives to proteins involved in cancer and microbial resistance. researchgate.netresearchgate.netnih.gov In one study, various derivatives were docked against a protein transcriptional regulator (PDB ID: 5X14) to assess their antibacterial potential, with several compounds showing strong binding scores. researchgate.netresearchgate.net Another study investigated the interactions of ferulic acid with receptors from the MCF-7 breast cancer cell line, revealing favorable binding affinities and identifying key hydrophobic and polar interactions. nih.gov

For this compound, docking simulations would involve preparing the 3D structure of the molecule and docking it into the active site of a target enzyme. The results would be evaluated based on the binding energy and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions). These simulations can predict whether this compound is likely to act as a substrate or an inhibitor for a given enzyme. For example, a docking study of glycine (B1666218) onto a lipase enzyme has been used to understand the synthesis of N-acyl glycines. researchgate.net

Table 1: Illustrative Molecular Docking Results for Ferulic Acid Derivatives Against Various Receptors

| Compound | Target Receptor (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ferulic Acid | 2IOG (MCF-7 Receptor) | -6.96 | Involves 12 hydrophobic and 4 polar hydrogen interactions. nih.gov |

| FA-8 | FGFR1 | -8.61 | Not specified. fip.org |

| FA-18 | FGFR1 | -8.30 | Not specified. fip.org |

| Derivative 18 | 5X14 (Transcriptional Regulator) | High Docking Score | Not specified. researchgate.netresearchgate.net |

This table is illustrative and based on data for ferulic acid and its derivatives, not this compound directly.

Molecular Dynamics Simulations to Investigate Binding Affinity and Conformational Changes

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations can be used to study the stability of a ligand-protein complex, conformational changes in the protein upon ligand binding, and to calculate binding free energies. For this compound, MD simulations could be used to validate the results of molecular docking and to gain a deeper understanding of its interactions with a target protein.

An MD simulation would typically start with the docked complex of this compound and the target enzyme. The system would be solvated in a water box, and the simulation would be run for a period of nanoseconds to microseconds. Analysis of the simulation trajectory can reveal:

Stability of the complex: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time can indicate whether the binding is stable.

Conformational changes: The simulation can show how the protein structure adapts to the presence of the ligand. Studies on glycine-rich loops in protein kinases, for example, use MD to investigate flexibility and conformational rearrangements that are crucial for function. uit.no

Binding free energy: Advanced techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone.

Table 2: Parameters Often Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Significance for this compound Binding |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of superimposed protein or ligand structures over time. | Indicates the stability of the this compound-protein complex. A stable RMSD suggests a stable binding mode. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Identifies flexible regions of the protein that may be involved in binding this compound or undergoing conformational changes. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | Changes in Rg can indicate that the protein is undergoing significant conformational changes upon binding to this compound. |

| Hydrogen Bonds | The number and duration of hydrogen bonds between the ligand and protein. | Quantifies the strength and specificity of the interaction between this compound and the target. |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.netkemdikbud.go.id By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

For this compound, a QSAR study would involve a dataset of ferulic acid derivatives with known biological activities (e.g., anticancer or antibacterial). Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic (e.g., dipole moment, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP).

Statistical methods, such as multilinear regression, are then used to build an equation that correlates the descriptors with the biological activity. kemdikbud.go.id A robust QSAR model can then be used to predict the activity of this compound based on its calculated descriptors. Studies on ferulic acid derivatives have successfully used QSAR to create models that predict anticancer activity against HeLa cells. kemdikbud.go.id These models identified that descriptors like the partition coefficient (Log P), dipole moment, and atomic charges are significant in determining the activity. kemdikbud.go.id

Table 3: Example of Descriptors Used in QSAR Models for Ferulic Acid Derivatives

| Descriptor Type | Specific Descriptor | Influence on Activity (Example) |

|---|---|---|

| Lipophilic | Partition Coefficient (Log P) | A higher Log P can indicate better membrane permeability, which can be crucial for reaching the target site. kemdikbud.go.id |

| Electronic | Dipole Moment (µ) | Relates to the polarity of the molecule and its ability to engage in electrostatic interactions. kemdikbud.go.id |

| Electronic | Atomic Net Charges (e.g., qC4, qC5) | The charge distribution on specific atoms can be critical for binding to a receptor. kemdikbud.go.id |

| Topological | Molecular Connectivity Indices (e.g., ³χV) | Describe the branching and connectivity of the molecule, which can influence its shape and interaction potential. researchgate.netresearchgate.net |

This table is based on QSAR studies of various ferulic acid derivatives and illustrates the types of descriptors that would be relevant for modeling this compound.

Computational Chemistry Approaches for Ligand-Metal Ion Interactions

The interaction of bioactive molecules with metal ions is crucial in many biological processes. The glycine portion of this compound, with its carboxylate and amino groups, is a potential chelating agent for various metal ions. Computational chemistry methods, such as density functional theory (DFT), can be used to study the structure, stability, and electronic properties of these ligand-metal complexes.

Theoretical studies on glycine and its derivatives have shown that they can act as bidentate ligands, coordinating with metal ions through the carboxylate oxygen and the amino nitrogen. doaj.orgscispace.com Computational studies have examined the effect of various metal ions (e.g., Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+, Zn2+) on the structure of glycine. nih.gov These studies calculate the binding energies and preferred coordination geometries of the metal complexes. For instance, divalent cations like Mg2+ and Ca2+ have been shown to prefer coordination with the zwitterionic form of glycine. nih.gov

For this compound, computational methods could be used to:

Determine the preferred binding sites for different metal ions.

Calculate the binding affinity of this compound for various metal ions.

Investigate how metal chelation affects the electronic properties and potential antioxidant activity of the ferulic acid moiety.

The thermal stability and spectroscopic properties of these complexes can also be predicted and compared with experimental data. doaj.orgresearchgate.net

Table 4: Common Metal Ions and Their Potential Interactions with Glycine-like Ligands

| Metal Ion | Charge | Common Coordination Numbers | Potential Binding Site on this compound |

|---|---|---|---|

| Cu(II) | +2 | 4, 6 | Carboxylate oxygen and amino nitrogen. doaj.orgscispace.com |

| Zn(II) | +2 | 4, 6 | Carboxylate oxygen and amino nitrogen. nih.gov |

| Fe(II)/Fe(III) | +2/+3 | 6 | Carboxylate oxygen and amino nitrogen. |

| Ca(II) | +2 | 6, 7, 8 | Primarily with the carboxylate oxygen. nih.gov |

| Mg(II) | +2 | 6 | Primarily with the carboxylate oxygen. nih.gov |

Compound Names

| Abbreviation/Name | Full Chemical Name |

| This compound | N-feruloylglycine |

| Ferulic Acid | (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |

| Glycine | 2-aminoacetic acid |

Future Directions and Emerging Research Avenues for Fa Gly Oh Chemistry

Expansion of Fa-Gly-Oh Applications in Novel Therapeutic Modalities

Current research on Furan-2-ylacetyl-Glycine notes its use in studying drug metabolism kinetics, suggesting an interaction with biological systems, particularly metabolic enzymes in the liver. frontiersin.org While not a therapeutic application itself, understanding its metabolic fate is crucial for drug development. Studies on related peptides containing furan (B31954) and glycine (B1666218) motifs, such as FA-Phe-Gly-Gly-OH and FA-Gly-Leu-Ala-OH, highlight their potential as building blocks in peptide synthesis for drug development and targeted drug delivery systems. nih.govnih.gov For instance, FA-Phe-Gly-Gly-OH has been explored in the context of developing novel therapeutics for diseases like cancer and metabolic disorders. nih.gov Another derivative, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine, which contains an acetyl-glycine component linked to a bromoindole group, has shown potential as an inhibitor of bacterial cystathionine (B15957) γ-lyase (bCSE) for antibacterial applications. mdpi.com These examples suggest that this compound derivatives, by incorporating specific functional groups or being part of larger peptide structures, could be investigated for various therapeutic applications, potentially including antimicrobial strategies or as modulators of metabolic pathways, building upon the observation of its metabolism.

Integration into Advanced Materials Science and Biotechnology

Peptide-based materials are gaining interest in materials science and biotechnology due to their unique properties and ability to self-assemble into various structures. biorxiv.orgresearchgate.net While specific research on integrating this compound into advanced materials is not evident, the presence of the glycine residue provides a site for potential functionalization and incorporation into peptide sequences or polymers. The furan ring could also offer unique chemical handles for conjugation via click chemistry or other coupling reactions, a strategy used in biotechnology and materials science. google.com Research on high-throughput screening of peptide assemblies' mechanical properties demonstrates the potential for designing peptide sequences with desired material characteristics. researchgate.net Future work could explore synthesizing polymers or self-assembling structures incorporating this compound or its derivatives for applications in drug delivery matrices, hydrogels, or biosensors, leveraging the chemical diversity offered by both the furan and glycine components. biorxiv.org

Exploration of New Enzymatic Systems Interacting with this compound

Furan-2-ylacetyl-Glycine is known to be metabolized in the liver, indicating interaction with hepatic enzymes. frontiersin.org Studies on related peptides containing Fa-Gly motifs have shown they can act as substrates for proteases. frontiersin.orgmdpi.com For example, FA-Gly-Leu-NH2 and FA-Gly-Phe-NH2 are hydrolyzed by certain proteases. frontiersin.org This suggests that this compound could potentially interact with a range of enzymes, particularly those involved in peptide processing or xenobiotic metabolism. Future research could focus on identifying specific enzymes that recognize and act upon this compound, potentially discovering new enzymatic pathways or utilizing these interactions for biocatalytic applications. Exploring the kinetics and mechanisms of these enzymatic interactions could provide insights into the biological fate and potential applications of this compound and its derivatives.

Development of High-Throughput Screening Assays for this compound Derivatives

High-throughput screening (HTS) is a powerful tool for rapidly evaluating large libraries of compounds for specific biological activities. researchgate.netebi.ac.uk HTS assays have been developed for various targets, including enzyme inhibitors and modulators of protein function. nih.govresearchgate.net Given the potential for this compound derivatives to act as therapeutic agents or interact with enzymes, developing HTS assays would be crucial for identifying promising candidates. These assays could be designed to screen libraries of synthesized this compound analogs for desired activities, such as enzyme inhibition, receptor binding, or antimicrobial effects. The presence of the furan ring could potentially be leveraged for spectroscopic detection methods in HTS, as furan derivatives can have distinct optical properties. google.com HTS could significantly accelerate the discovery and optimization of this compound-based compounds with novel properties.

Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are increasingly applied in chemical research and drug discovery to predict compound properties, design new molecules, and optimize synthesis. mdpi.comgoogle.commdpi.comgoogle.commdpi.comatamanchemicals.com These computational approaches could play a significant role in future this compound research. ML models could be trained on data from studies on this compound and related compounds to predict their metabolic fate, potential toxicity, or interactions with specific biological targets. atamanchemicals.com AI algorithms could be used to design novel this compound derivatives with enhanced therapeutic properties or improved characteristics for materials science applications. Furthermore, ML can assist in analyzing complex biological data generated from studies involving this compound, such as identifying patterns in enzymatic interactions or predicting the outcome of chemical reactions during synthesis or modification. researchgate.net

Q & A

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

- Methodological Answer : Apply PICOT (Population, Intervention, Comparator, Outcome, Time) to define scope and FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria for rigor. Example: "In [cell type], does this compound (10 µM) reduce [biomarker] levels compared to [control] after 48h?" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.